N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]ace tamide
Description
N-(2-Ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with two furyl groups (at positions 4 and 5) and a thioether-linked acetamide moiety attached to a 2-ethylphenyl group. Its structural uniqueness lies in the dual furyl substitution and ethylphenyl acetamide side chain, which differentiates it from related derivatives.
Properties
Molecular Formula |
C21H20N4O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-2-15-7-3-4-9-17(15)22-19(26)14-29-21-24-23-20(18-10-6-12-28-18)25(21)13-16-8-5-11-27-16/h3-12H,2,13-14H2,1H3,(H,22,26) |
InChI Key |
RWTSSWMXTFUWAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Intermediate Coupling
The most well-documented approach involves sequential coupling of furan-containing intermediates with a triazole-thioacetamide core. A representative pathway includes:
-
Synthesis of 4-(2-Furylmethyl)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol :
-
Alkylation with 2-Chloro-N-(2-ethylphenyl)acetamide :
Table 1: Solvent Effects on Alkylation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 25–30 | 4 | 82 |
| Acetonitrile | 30–35 | 5 | 78 |
| Toluene | 40–45 | 6 | 65 |
Optimization of Critical Reaction Steps
Solvent and Base Selection for Triazole Formation
The cyclocondensation step requires precise solvent and base control:
Avoiding Silica Gel Purification
Chromatography-free isolation is achieved via:
-
Crystallization from ethanol/water mixtures (1:2 v/v) at 5–10°C.
-
Yield improvement : Cooling rates of 0.5°C/min reduce occluded impurities.
Characterization and Quality Control
Purity Assessment
XRPD and DSC Profiling
-
XRPD : Distinct peaks at 2θ = 12.4°, 15.8°, and 24.2° confirm the α-crystalline form.
-
DSC : Melting endotherm at 168–170°C indicates thermal stability.
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
Scale-Up Considerations
-
Solvent recovery : THF is recycled via distillation (bp 66°C) with >90% efficiency.
-
Exotherm management : Semi-batch addition of 2-chloroacetamide prevents runaway reactions.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Parameter | Multi-Step Coupling | Catalytic Hydrogenation |
|---|---|---|
| Total yield (%) | 65–70 | 55–60 |
| Purity (%) | >99.5 | >98.0 |
| Scalability | High | Moderate |
| Hazardous reagents | None | H₂ gas |
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrotriazoles and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The presence of the triazole ring is known to enhance biological activity against various cancer cell lines. Research indicates that compounds with similar structures exhibit significant antitumor properties, often through mechanisms that involve the inhibition of cell proliferation and induction of apoptosis.
Case Study: In Vitro Anticancer Studies
- Methodology : The compound was tested against a panel of cancer cell lines using standard protocols established by the National Cancer Institute (NCI).
- Results : Preliminary findings suggest that N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide exhibits a mean growth inhibition rate comparable to other well-known anticancer agents. The specific GI50 values and TGI values will require further detailed analysis through ongoing studies .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing triazole and furan rings have been documented to possess antimicrobial effects against various pathogens.
Research Insights
- Mechanism : The proposed mechanism involves disruption of microbial cell membranes or interference with metabolic pathways.
- Preliminary Findings : Initial studies indicate that derivatives similar to N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide show promise in inhibiting bacterial growth in vitro.
Role in Drug Design
The unique chemical structure of this compound makes it a candidate for further modifications aimed at enhancing its pharmacological profile. The integration of triazole and furan rings has been associated with improved solubility and bioavailability.
Drug-Like Properties
- ADME Studies : Evaluations using software like SwissADME have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, suggesting its viability as a drug candidate .
Potential Applications in Agriculture
Beyond medicinal applications, there is growing interest in the use of such compounds in agricultural settings as fungicides or herbicides due to their antifungal properties.
Agricultural Research
- Fungicidal Activity : The compound's ability to inhibit fungal pathogens can be explored for developing new agricultural treatments that are less harmful to the environment compared to traditional chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the furan rings can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Furyl vs. Aryl Groups: The target compound’s dual furyl substitution (positions 4 and 5) distinguishes it from analogs with phenyl (e.g., 9f) or thienylmethyl (e.g., ) groups.
- Side Chain Modifications : The 2-ethylphenyl acetamide group in the target compound may improve lipophilicity and membrane permeability compared to halogenated (e.g., 9f, ) or fluorinated (e.g., ) phenyl groups.
Physicochemical and Pharmacokinetic Properties
Melting Points and Solubility
- Solubility : Compounds with halogenated phenyl groups (e.g., 9f, ) show reduced aqueous solubility due to increased hydrophobicity, whereas the target’s ethylphenyl group may balance lipophilicity and solubility better.
Spectroscopic Data
- 1H NMR : Signals for furyl protons (δ ~6.3–7.6 ppm) and ethylphenyl protons (δ ~1.2–7.3 ppm) align with analogs like 9e (δ 7.64–7.37 ppm for fluorophenyl) .
- 13C NMR : Carbon signals for the triazole ring (δ ~150–166 ppm) and acetamide carbonyl (δ ~165–170 ppm) are consistent across derivatives .
Anti-Exudative and Anti-Inflammatory Activity
- Furan-Containing Analogs: Derivatives like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated anti-exudative activity comparable to diclofenac sodium in preclinical models . The target compound’s dual furyl groups may enhance this activity through improved receptor binding.
Structure-Activity Relationships (SAR)
- Furyl Substitution : The presence of furyl groups correlates with improved anti-exudative activity, likely due to oxygen-mediated hydrogen bonding .
- Ethylphenyl vs. Halogenated Phenyl : Ethylphenyl may reduce toxicity compared to halogenated analogs while maintaining lipophilicity for tissue penetration.
Biological Activity
The compound N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide is a novel derivative of 1,2,4-triazole, a class known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular structure of N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 394.48 g/mol
This compound features a 1,2,4-triazole ring, which is known for its pharmacological significance.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazole exhibit a range of biological activities including antifungal , anti-inflammatory , and antimicrobial properties. The specific activities of N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide have been investigated in several studies.
Antifungal Activity
A study evaluated the antifungal activity of various triazole derivatives against phytopathogenic fungi. The compound demonstrated significant inhibition against pathogens such as Rhizoctonia solani and Fusarium graminearum, with effective concentrations (EC50) ranging from 0.18 to 1.85 μg/mL .
Anti-inflammatory Activity
In vitro studies assessed the anti-inflammatory effects of the compound on peripheral blood mononuclear cells (PBMCs). The results indicated that it inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like ibuprofen . The presence of specific substituents in the triazole ring was linked to enhanced inhibitory activity against TNF-α release.
Antimicrobial Activity
The antimicrobial potential was tested against both Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity, suggesting its potential use as an antimicrobial agent .
Table 1: Summary of Biological Activities
The mechanism by which N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide exerts its biological effects is attributed to the interaction with cellular pathways involved in inflammation and microbial defense. The triazole moiety is believed to interfere with fungal cell membrane synthesis and modulate immune responses.
Q & A
Q. What are the key steps in synthesizing N-(2-ethylphenyl)-2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]acetamide, and how is purity ensured?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole-thione core, followed by sulfanyl-acetamide coupling. For example, sodium azide-mediated substitution (for azide intermediates) and refluxing with chloroacetamides in ethanol/water mixtures are common steps . Purity is ensured via Thin Layer Chromatography (TLC) monitoring and crystallization from ethanol. Yields are optimized by controlling solvent ratios and reaction times .
Q. Which spectroscopic methods are critical for confirming the compound’s structure and functional groups?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of furyl, ethylphenyl, and triazole substituents. Infrared (IR) spectroscopy identifies key functional groups like thioether (C-S) and amide (N-H) bonds. High Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) may further validate purity and molecular weight .
Q. What preliminary biological activities are associated with this compound?
Structural analogs exhibit antimicrobial, anticancer, and enzyme-inhibitory activities, attributed to the triazole core and furyl substituents. For example, furyl groups enhance π-π stacking with biological targets, while the ethylphenyl moiety may improve lipophilicity and membrane penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and minimize by-products?
Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for triazole-thiol intermediates .
- Temperature control : Reflux (~80°C) balances reaction kinetics and thermal stability of sensitive furyl groups .
- Catalysts : Base catalysts like KOH or NaHCO₃ improve deprotonation of thiol groups, accelerating coupling reactions . Systematic Design of Experiments (DoE) can model interactions between variables .
Q. How should researchers resolve contradictions in spectral data or unexpected reactivity?
Contradictions in NMR peaks (e.g., overlapping signals) can be addressed via 2D NMR (COSY, HSQC) or deuterated solvent swaps . Unexpected reactivity (e.g., furyl ring opening) may arise from acidic/basic conditions; stability assays under varying pH and light exposure are recommended .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Replace the ethylphenyl group with electron-withdrawing (e.g., chloro) or donating (e.g., methoxy) groups to assess potency shifts .
- Bioisosteric replacement : Swap the furylmethyl group with thiophene or pyrrole to evaluate heterocyclic effects on target binding .
- Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with the triazole sulfur) .
Q. What computational methods predict the compound’s mechanism of action?
Molecular docking (AutoDock, Schrödinger) models interactions with enzymes like cytochrome P450 or kinase targets. Density Functional Theory (DFT) calculates charge distribution on the triazole ring, predicting nucleophilic/electrophilic sites .
Q. How does the compound’s stability under varying conditions (pH, light) impact experimental design?
- pH stability : Test degradation kinetics in buffers (pH 3–10) via HPLC. Acidic conditions may hydrolyze the acetamide bond, requiring neutral pH for storage .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended for light-sensitive furyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
